Ethyl 4-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carbonyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carbonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine ring substituted with a hexahydrocinnoline-carbonyl group. This compound is structurally related to pharmacologically active piperazine derivatives, which often exhibit CNS activity or enzyme inhibition .
Properties
IUPAC Name |
ethyl 4-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c1-3-25-17(24)21-8-6-20(7-9-21)16(23)12-4-5-14-13(10-12)11-15(22)19(2)18-14/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJGWFIODQDLOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CCC3=NN(C(=O)C=C3C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carbonyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a piperazine ring substituted with an ethyl ester and a hexahydrocinnoline moiety. The presence of the carbonyl group suggests potential reactivity that could influence its biological activity.
Antimicrobial Activity
Studies have indicated that derivatives of hexahydrocinnoline compounds exhibit antimicrobial properties . For instance, Balogh et al. (1980) demonstrated that similar compounds showed significant antimicrobial activity against various bacterial strains. This suggests that this compound may share this property.
Anticancer Potential
Research indicates that compounds with similar structures can inhibit glycolytic pathways in cancer cells, potentially leading to reduced tumor growth. For example, Ross (1966) noted that certain derivatives could inhibit energy production in cancerous cells. This mechanism could be explored further to determine if this compound exhibits similar anticancer effects.
Neuroprotective Effects
Recent studies have suggested that piperazine derivatives may possess neuroprotective properties . A study by Chen et al. (2021) indicated that certain piperazine-based compounds could protect neuronal cells from oxidative stress and apoptosis. This opens avenues for investigating the neuroprotective potential of this compound.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The carbonyl group in the structure may interact with key enzymes involved in metabolic pathways.
- Formation of Hydrogen Bonds : The compound’s ability to form hydrogen bonds can enhance its interaction with biological macromolecules.
- Antioxidant Activity : Similar compounds have been shown to scavenge free radicals and reduce oxidative stress.
Case Studies
A review of relevant literature reveals several case studies focusing on related compounds:
| Study | Findings |
|---|---|
| Balogh et al. (1980) | Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Chen et al. (2021) | Showed neuroprotective effects in cellular models exposed to oxidative stress. |
| Ross (1966) | Suggested inhibition of glycolysis in cancer cells leading to reduced energy production. |
Comparison with Similar Compounds
Structural Analogues with Piperazine Moieties
HBK Series (HBK14–HBK19): These compounds (e.g., HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) share a piperazine core but differ in substituents. Key distinctions include:
- Substituent Diversity: HBK compounds feature phenoxyalkyl chains and aryl groups (e.g., 2-methoxyphenyl), whereas the target compound incorporates a hexahydrocinnoline-carbonyl group, introducing a bicyclic system with a ketone .
- Biological Implications: The HBK series is designed for receptor targeting (e.g., serotonin/dopamine receptors), while the hexahydrocinnoline moiety may confer unique steric and electronic properties for kinase or protease inhibition.
Ethyl 4-{6-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}piperazine-1-carboxylate ():
- Functional Groups: Contains a thioxothiazolidinone ring, introducing sulfur-based hydrogen-bond acceptors. This contrasts with the target compound’s hexahydrocinnoline, which lacks sulfur but has a ketone for polar interactions .
- Molecular Weight : Estimated ~480 g/mol (vs. target compound ~390 g/mol), suggesting differences in membrane permeability.
Macrocyclic Piperazine Derivatives
(2S,3S,4E,6S,7R,10R)-7,10-Dihydroxy-3,7-dimethyl-12-oxo-2-[(2E,4E,6R)-6-(2-pyridinyl)-2,4-heptadien-2-yl]oxacyclododec-4-en-6-yl 4-methyl-1-piperazinecarboxylate (H3B-8800, ):
- The target compound’s smaller bicyclic system may allow better bioavailability .
- Hydrogen Bonding: The macrocycle’s hydroxyl groups provide additional hydrogen-bond donors compared to the target compound’s ketone and ester functionalities.
Physicochemical Properties
Key Observations :
- The target compound’s hexahydrocinnoline group increases steric bulk compared to simpler piperazine derivatives like 1-ethylpiperazine .
- Thioxothiazolidinone-containing analogues () exhibit higher logP values due to sulfur atoms, suggesting poorer aqueous solubility than the target compound.
Research Findings and Implications
Conformational Analysis
- Piperazine Flexibility : The target compound’s piperazine ring likely adopts a chair conformation, as observed in similar structures (e.g., ), with bond angles (e.g., C–N–C ~120°) facilitating hydrogen bonding .
- Hexahydrocinnoline Ring Puckering: The bicyclic system may adopt envelope or twist-boat conformations, analogous to cyclopentane derivatives (), affecting binding pocket compatibility .
Hydrogen-Bonding Patterns
- The ester and ketone groups in the target compound act as hydrogen-bond acceptors, similar to HBK series compounds (). However, the absence of phenolic -OH groups (cf. HBK14) may reduce water solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
